2-Chloro-5-(2-methoxy-2-oxoethyl)benzenaminium chloride
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Overview
Description
[2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride: is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ammonium chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the methoxy and oxo-ethyl groups through nucleophilic substitution reactions. The final step involves the formation of the ammonium chloride group under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and substitution reactions, often using catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo-ethyl group, converting it into an alcohol.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in certain reactions.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe to study biochemical pathways and molecular mechanisms.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In industrial applications, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Benzoyl chloride, 2-methoxy-
Comparison: Compared to similar compounds, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is unique due to its specific combination of functional groups. This uniqueness gives it distinct reactivity and potential applications that are not shared by its analogs. For example, the presence of the ammonium chloride group may enhance its solubility in water, making it more suitable for certain biological applications.
Properties
Molecular Formula |
C9H11Cl2NO2 |
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Molecular Weight |
236.09 g/mol |
IUPAC Name |
[2-chloro-5-(2-methoxy-2-oxoethyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)5-6-2-3-7(10)8(11)4-6;/h2-4H,5,11H2,1H3;1H |
InChI Key |
VPMJZMSCXJOHMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)[NH3+].[Cl-] |
Origin of Product |
United States |
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